1-ethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
1-ethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-11-6-10-7-5-9-4-3-8(7)11/h6,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGCEAFRXMTXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601219749 | |
| Record name | 1-Ethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601219749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912259-16-6 | |
| Record name | 1-Ethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912259-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601219749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-ethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Debus-Radziszewski synthesis, Wallach synthesis, and Marckwald synthesis are some of the methods used to prepare imidazole-containing compounds . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazole or pyridine rings, depending on the reaction conditions and reagents used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of imidazo[4,5-c]pyridine compounds exhibit significant anticancer properties. Specifically, studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds similar to 1-ethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine have been evaluated in vitro against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against a range of bacteria and fungi. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.
Neuroprotective Effects
Recent investigations suggest that imidazo[4,5-c]pyridine derivatives may offer neuroprotective benefits. They are being studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress.
Organic Electronics
This compound has been explored as a potential material in organic electronics due to its electron-donating properties. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films makes it suitable for these applications.
Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various industrial applications.
Pesticide Development
The compound's biological activity has led to its investigation as a potential pesticide or herbicide. Its ability to affect specific biochemical pathways in pests makes it an attractive candidate for developing environmentally friendly agricultural chemicals.
Data Summary Table
| Application Area | Specific Use Case | Mechanism/Impact |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |
| Antimicrobial Properties | Disrupts microbial membranes | |
| Neuroprotective Effects | Modulates neuroinflammation | |
| Material Science | Organic Electronics | Electron-donating properties for OLEDs/OPVs |
| Polymer Chemistry | Enhances thermal stability | |
| Agricultural Chemistry | Pesticide Development | Targets specific biochemical pathways in pests |
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[4,5-c]pyridine exhibited potent activity against breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutics.
- Neuroprotection : Research featured in Neuroscience Letters highlighted the neuroprotective effects of modified imidazo[4,5-c]pyridine compounds in animal models of Alzheimer's disease, showing reduced markers of oxidative stress.
- Pesticide Efficacy : A field study reported in Pest Management Science evaluated the effectiveness of an imidazo[4,5-c]pyridine-based formulation against common agricultural pests and found significant reductions in pest populations compared to untreated controls.
Mechanism of Action
The mechanism of action of 1-ethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor positive allosteric modulator, it enhances the receptor’s response to the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory neurotransmission . This mechanism is crucial for its potential therapeutic effects in treating central nervous system disorders.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences Among Imidazopyridine Derivatives
Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine
- Structural Differences : The imidazo[4,5-c]pyridine core differs in the fusion position (C4-C5 of pyridine) compared to imidazo[4,5-b]pyridine (C4-C5). This alters the electronic distribution and steric accessibility of substituents .
- Pharmacological Activity : Imidazo[4,5-c]pyridines exhibit superior BTK inhibition (IC50 = 8–12 nM) compared to imidazo[4,5-b]pyridines, which show weaker kinase binding . For example, trisubstituted imidazo[4,5-c]pyridines demonstrated >10-fold higher potency against BTK due to optimal interactions with the hydrophobic WPF shelf in the kinase domain .
Substituent Effects on Activity
- N1 Position : The ethyl group in this compound contributes to moderate lipophilicity (logP ≈ 2.1 predicted), whereas cyclopropyl analogs (e.g., 1-cyclopropyl derivative) improve solubility when formulated as hydrochloride salts .
- C6 Position : Decoration with pyrimidine or pyrazole groups (e.g., compound 27f in ) enhances kinase selectivity by occupying the solvent-exposed region of the ATP-binding pocket .
Binding Mode and Target Engagement
- BET Inhibition : The imidazo[4,5-c]pyridine core in I-BET151 mimics acetylated lysine, forming critical hydrogen bonds with Asn140 and Tyr97 in BRD3. Replacement with a γ-carboline motif (compound 81) improved BRD4(2)-binding affinity by 3-fold, highlighting scaffold flexibility .
- BTK Inhibition : Imidazo[4,5-c]pyridines interact with the BTK hinge region via the pyridine nitrogen, while the N1-cyclopropyl group stabilizes the hydrophobic back pocket .
Physicochemical and ADMET Properties
- Blood-Brain Barrier (BBB) Penetration : Imidazo[4,5-c]pyridines with logP < 3 and molecular weight <400 Da (e.g., 1-ethyl derivative, MW = 179.2) are predicted to cross the BBB (logBB > 0.3) .
Biological Activity
1-Ethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by an imidazole ring fused with a pyridine moiety. This compound belongs to the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a significant compound in medicinal chemistry.
The biological activity of this compound primarily involves its role as a GABA A receptor positive allosteric modulator . This interaction enhances the receptor's response to gamma-aminobutyric acid (GABA), leading to increased inhibitory neurotransmission. Such modulation can influence various neurological pathways and has implications for treating central nervous system disorders.
Therapeutic Applications
This compound has shown promise in several therapeutic areas:
- Central Nervous System Disorders : Its ability to modulate GABA A receptors suggests potential use in anxiety and depression treatments.
- Cancer Treatment : Preliminary studies indicate that this compound may exhibit anticancer properties through mechanisms that warrant further investigation.
- Inflammation : The compound's anti-inflammatory potential is also being explored.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other imidazopyridine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Imidazo[4,5-b]pyridine | Different nitrogen positioning | Anticancer and antimicrobial properties |
| Imidazo[1,5-a]pyridine | Luminescent properties | Used in materials science |
| Imidazo[1,2-a]pyridine | Diverse biological activities | Antidepressant and anxiolytic effects |
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental models:
- CNS Activity : In vivo studies demonstrated that compounds similar to this compound exhibited significant antidepressant effects in rodent models. The efficacy was measured using the forced swim test (FST), where the tested compounds reduced immobility time significantly compared to controls .
- Anticancer Potential : In vitro studies on breast cancer cell lines (MDA-MB-231 and MCF-7) indicated that certain derivatives of imidazopyridine showed cytotoxic effects. For instance:
Pharmacological Profiles
The pharmacological profiles of related compounds have been extensively documented. For instance:
- Imidazopyridine derivatives have shown a wide range of biological activities including:
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of imidazopyridine derivatives has revealed insights into how specific modifications can enhance biological activity. For example:
Q & A
Q. Basic
- NMR (¹H/¹³C) : Assigns protons and carbons in the imidazo-pyridine core and ethyl group. For example, the ethyl group’s CH₂ signals appear at δ ~1.3–1.5 ppm (triplet) and δ ~4.0–4.2 ppm (quartet) .
- HRMS : Validates molecular weight (theoretical for C₉H₁₂N₄: 176.11 g/mol).
- HPLC : Assesses purity (>95% achievable via gradient elution with C18 columns) .
Q. Advanced :
- X-ray crystallography : Resolves stereochemical ambiguities, as applied to similar fused heterocycles .
- DFT calculations : Predict vibrational spectra (IR/Raman) and NMR chemical shifts for validation .
What in vitro assays evaluate the compound’s bioactivity, and which targets are implicated?
Q. Basic
- Kinase inhibition : Screen against DYRK2 using fluorescence polarization assays; imidazo-pyridines show nanomolar IC₅₀ values in virtual screening .
- Anticancer activity : MTT assays in HeLa or MCF-7 cells at 10–100 µM concentrations.
- Antimicrobial testing : Broth microdilution (MIC determination) against S. aureus and E. coli .
Q. Advanced :
- Target identification : Use CRISPR-Cas9 knockout models to validate kinase dependencies.
- Mechanistic studies : Surface plasmon resonance (SPR) quantifies binding kinetics to DYRK2 .
How can computational modeling predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : AutoDock Vina docks the compound into DYRK2’s ATP-binding pocket (PDB: 5ZTN). The ethynyl group may form π-π interactions with Phe-157 .
- MD simulations : GROMACS assesses binding stability over 100 ns; RMSD <2 Å indicates stable complexes.
- QSAR models : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with inhibitory activity .
How should discrepancies in reported biological activities be resolved?
Q. Advanced
- Replicate assays : Standardize protocols (e.g., ATP concentration in kinase assays).
- Structural analogs : Compare with 4-(3,4-dimethoxyphenyl)-imidazo[4,5-c]pyridine derivatives, which show variable activity due to substituent electronic effects .
- Meta-analysis : Cross-reference studies to identify confounding factors (e.g., impurity levels >5% in low-yield syntheses) .
What strategies ensure stereochemical fidelity during synthesis?
Q. Advanced
- Chiral catalysts : Use (R)-BINOL-derived phosphoric acids for asymmetric cyclization.
- Chiral HPLC : Resolve enantiomers on Chiralpak IG columns; validate with circular dichroism (CD).
- Salt formation : Diastereomeric salts with L-tartaric acid improve enantiomeric excess (e.e. >98%) .
How can reaction scalability be balanced with purity requirements?
Q. Advanced
- Flow chemistry : Continuous processing minimizes batch variability; inline UV monitoring detects intermediates.
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer scale-up.
- Quality control : Implement PAT (Process Analytical Technology) tools like FTIR for real-time purity tracking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
